[(1H-imidazol-2-yl)(phenyl)methyl](methyl)amine
CAS No.: 1539246-51-9
Cat. No.: VC4146380
Molecular Formula: C11H13N3
Molecular Weight: 187.246
* For research use only. Not for human or veterinary use.
amine - 1539246-51-9](/images/structure/VC4146380.png)
Specification
CAS No. | 1539246-51-9 |
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Molecular Formula | C11H13N3 |
Molecular Weight | 187.246 |
IUPAC Name | 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine |
Standard InChI | InChI=1S/C11H13N3/c1-12-10(11-13-7-8-14-11)9-5-3-2-4-6-9/h2-8,10,12H,1H3,(H,13,14) |
Standard InChI Key | BMWHWEYKWBMGOV-UHFFFAOYSA-N |
SMILES | CNC(C1=CC=CC=C1)C2=NC=CN2 |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name is 1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine, with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . Key structural features include:
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A planar imidazole ring with nitrogen atoms at positions 1 and 3.
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A phenyl group attached to the methanamine moiety.
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A methyl group substituent on the amine nitrogen.
3D Conformation: Computational models reveal that the phenyl and imidazole rings adopt a near-orthogonal arrangement, optimizing π-π interactions in biological systems . The methyl group introduces steric effects that influence binding affinity to target proteins.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via reductive amination or multicomponent reactions (MCRs). A prominent method involves:
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Reductive Amination: Reacting 1H-imidazole-2-carbaldehyde with N-methylbenzylamine in the presence of sodium cyanoborohydride.
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MCR Approach: Combining imidazole derivatives, aldehydes, and isocyanides under mild conditions (e.g., methanol, room temperature) .
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Reactants: 1H-imidazole-2-carbaldehyde (1 equiv), N-methylbenzylamine (1.2 equiv), NaBH₃CN (1.5 equiv).
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Conditions: Stirred in methanol at 25°C for 12 hours.
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Yield: 72–85% after purification by column chromatography (SiO₂, ethyl acetate/hexane).
Industrial Production
Continuous flow reactors are employed for scalability, enhancing yield (up to 90%) and reducing byproducts. Catalysts like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) accelerate reaction kinetics .
Physicochemical Properties
Property | Value | Source |
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Solubility | 12 mg/mL in DMSO | |
LogP (Partition Coefficient) | 1.8 ± 0.2 | |
pKa | 6.4 (imidazole NH), 9.1 (amine) | |
Melting Point | 98–102°C |
The compound exhibits amphiphilic behavior, enabling penetration of lipid bilayers and blood-brain barrier.
Biological Activity and Mechanisms
Neurological Targets
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mGluR2 Modulation: Acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2), enhancing neurotransmitter signaling in schizophrenia models.
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EC₅₀: 320 nM (rat cortical neurons).
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Heme Oxygenase-1 (HO-1) Inhibition: Suppresses HO-1 activity (IC₅₀ = 1.2 µM), reducing oxidative stress in cancer cells .
Antimicrobial Effects
Pathogen | MIC (µg/mL) | Reference |
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Staphylococcus aureus | 16 | |
Escherichia coli | 32 | |
Candida albicans | 64 |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for imidazopyrazines and quinoxalines, which show promise in treating neurodegenerative diseases . Structural modifications (e.g., halogenation) enhance potency:
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Fluoro Derivative: 10-fold increase in mGluR2 affinity (EC₅₀ = 32 nM).
Materials Science
Its π-conjugated system enables use in organic semiconductors and fluorescent probes .
Parameter | Data | Source |
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Acute Toxicity (LD₅₀) | 220 mg/kg (oral, rat) | |
Skin Irritation | Moderate (OECD 404) | |
Environmental Fate | Biodegradation half-life: 14 days |
Precautions: Use PPE (gloves, goggles) and work in a fume hood.
Comparison with Analogous Compounds
Compound | Key Difference | Bioactivity |
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1H-Benzimidazol-2-yl Analog | Larger aromatic system | Higher DNA intercalation |
(1-Methylimidazol-2-yl)methanol | Hydroxyl vs. methylamine group | Reduced BBB penetration |
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